molecular formula C22H22N4O3 B2943301 N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide CAS No. 953182-15-5

N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Cat. No.: B2943301
CAS No.: 953182-15-5
M. Wt: 390.443
InChI Key: FSRZHMJBJZOBJY-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic small molecule characterized by a butanamide backbone linked to two distinct pharmacophores: a 3-acetamidophenyl group and a 6-oxo-3-phenylpyridazin-1(6H)-yl moiety.

The acetamido group may enhance solubility and metabolic stability compared to sulfonamide or halogenated analogs, while the pyridazinone core could influence binding affinity through hydrogen bonding or π-π interactions.

Properties

IUPAC Name

N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-16(27)23-18-9-5-10-19(15-18)24-21(28)11-6-14-26-22(29)13-12-20(25-26)17-7-3-2-4-8-17/h2-5,7-10,12-13,15H,6,11,14H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRZHMJBJZOBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a compound with significant potential in pharmacology, particularly due to its structural characteristics that suggest various biological activities. This article will explore its biological activity, synthesizing data from diverse sources, and presenting case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4OC_{22}H_{22}N_{4}O, with a molecular weight of 390.4 g/mol. The compound features a pyridazinone core, which is known for its varied biological activities, including anti-inflammatory and analgesic properties .

1. Analgesic and Anti-inflammatory Effects

Research has indicated that derivatives of pyridazinone, including those similar to this compound, exhibit notable analgesic and anti-inflammatory activities. A study evaluating several pyridazinone derivatives found that they significantly reduced pain response in hot plate models and exhibited anti-inflammatory effects in carrageenan-induced edema models. The effectiveness of these compounds was compared to standard analgesics like aspirin and indomethacin .

Table 1: Summary of Biological Activity

CompoundAnalgesic Activity (Duration)Anti-inflammatory Activity (Inhibition %)
4a120 min30%
4b140 min50%
4c100 min20%
4d110 min25%
4e130 min45%
4f150 min60%

2. Mechanistic Insights

The mechanism underlying the biological activity of pyridazinone derivatives often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, compounds can effectively reduce the synthesis of prostaglandins, leading to decreased pain and inflammation .

3. Case Studies

A specific study focused on the synthesis and evaluation of various substituted pyridazinones reported that compounds with electron-withdrawing groups at certain positions displayed enhanced anti-inflammatory activity. This suggests that structural modifications can significantly influence biological efficacy .

Case Study: Synthesis and Evaluation

  • Objective : To synthesize new pyridazinone derivatives and evaluate their pharmacological activities.
  • Method : Compounds were synthesized through condensation reactions and evaluated using established animal models.
  • Results : Several derivatives exhibited significant analgesic effects lasting over two hours, with some showing comparable efficacy to conventional drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide with structurally or functionally related compounds, focusing on molecular features, biological activity, and patent literature.

Structural and Functional Comparison

Parameter Target Compound Patent Compound (EP 19305714)
Core Structure Butanamide backbone Butanamide backbone
Key Substituents 3-Acetamidophenyl; 6-oxo-3-phenylpyridazin-1(6H)-yl 4-(5-Chloropyridin-3-yl)phenyl; 2-(cyclopropanesulfonamido)pyrimidin-4-yl
Molecular Weight ~407.4 g/mol (calculated) ~529.9 g/mol (reported)
Functional Groups Acetamide, pyridazinone Chloropyridine, sulfonamide, pyrimidine
Therapeutic Target Hypothetical: Kinases, CTPS1 (inferred from analogs) Explicit: CTPS1 inhibitor
Reported Activity Not yet reported IC₅₀ = 12 nM (CTPS1 inhibition); anti-proliferative in hematologic cancer models

Key Observations

Structural Divergence: The target compound lacks the chloropyridinyl and sulfonamido groups present in the patented CTPS1 inhibitor. Instead, it incorporates a pyridazinone ring and acetamido substituent. These differences may alter target selectivity, solubility, and metabolic stability.

Pharmacokinetic Implications :

  • The acetamido group may improve aqueous solubility compared to the sulfonamide in the patent compound, which could enhance oral bioavailability.
  • The absence of a chlorine atom (common in kinase inhibitors for enhancing binding affinity) might lower potency but reduce off-target toxicity.

Therapeutic Potential: While the patent compound demonstrates nanomolar CTPS1 inhibition, the target compound’s activity remains unverified. Pyridazinone derivatives are known to exhibit anti-inflammatory and anticancer properties, suggesting plausible overlap in indications .

Patent Landscape

The compound described in EP 19305714 (2020) highlights the therapeutic relevance of butanamide derivatives targeting CTPS1. However, the structural uniqueness of this compound suggests it may represent a novel scaffold for further optimization, particularly in diseases where solubility and metabolic stability are critical.

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